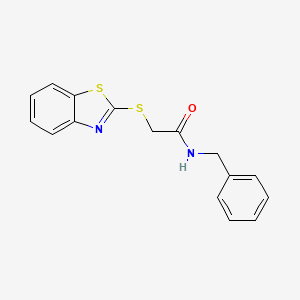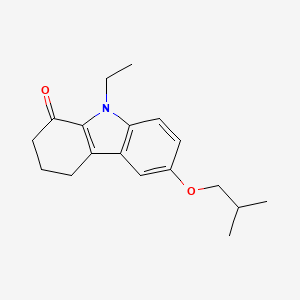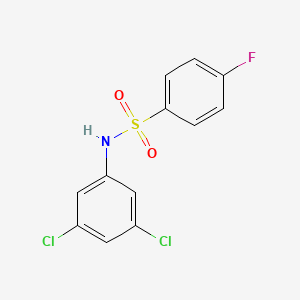![molecular formula C13H12ClN3O2 B5577251 N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)
N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves complex chemical reactions, including the use of magnesium enolates of tertiary acetamides or reactions starting from chiral amino acids to introduce specific substituents. For example, (Z)-2-[1-Aryl-7-methyl-2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamides were prepared using a two-step sequence involving addition reactions and subsequent reactions with aryl isocyanates (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of acetamide compounds can be characterized by X-ray diffraction and NMR spectroscopy. The conformation of the N—H bond and its orientation relative to other substituents in the molecule, such as methyl or chloro groups, plays a significant role in the stability and properties of the compound. For instance, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, the N—H bond is syn to the ortho methyl group, which influences the molecule's geometric parameters and intermolecular interactions (Gowda et al., 2007).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, influencing their chemical properties. For instance, the reaction with phosgene leads to the formation of novel pyrido[1,2-a]pyrimidin-4-ones, showcasing the compound's reactivity and potential for generating diverse chemical structures (Yale & Spitzmiller, 1977).
Applications De Recherche Scientifique
Antibacterial Activity
The synthesis and evaluation of compounds related to N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have demonstrated moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. For instance, Desai et al. (2008) synthesized a series of derivatives evaluated for their antibacterial efficacy, highlighting the compound's potential as a basis for developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).
Photovoltaic Efficiency and Optical Activity
Another fascinating application is in the realm of renewable energy. Mary et al. (2020) conducted studies on derivatives of the compound, revealing their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). This research underscores the compound's light-harvesting efficiency and its potential in photovoltaic applications, offering a pathway to developing more efficient solar energy technologies (Mary et al., 2020).
Antitumor Activity
In the field of medicinal chemistry, compounds derived from N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide have been synthesized and evaluated for their antitumor activities. El-Morsy et al. (2017) reported on derivatives exhibiting mild to moderate activity against human breast adenocarcinoma cell lines, highlighting the compound's potential as a scaffold for developing new cancer therapies (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antiviral and Neuroprotective Effects
Moreover, the compound has been explored for its antiviral and neuroprotective effects. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro. This indicates the compound's utility in treating viral infections and its potential neuroprotective properties, offering a promising avenue for therapeutic development against neurovirulent diseases (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-9-5-6-15-13(16-9)19-8-12(18)17-11-4-2-3-10(14)7-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRGLWLPHMMCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{(3R*,4R*)-1-[(8-fluoroquinolin-2-yl)methyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5577180.png)



![N-(5-methyl-2-pyridinyl)-6-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5577199.png)
![4-[(benzylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577200.png)

![4-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5577204.png)


![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)
![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)
![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)